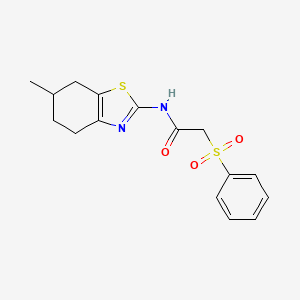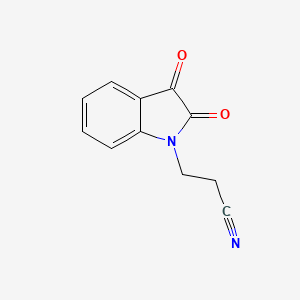
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.199 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions and reagents used can vary, but they often include catalysts such as acetic acid or hydrochloric acid under reflux .
Análisis De Reacciones Químicas
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparación Con Compuestos Similares
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: This compound has similar structural features but differs in the substitution pattern on the indole ring.
3-(2,5-dioxo-3-phenyl-1-imidazolidinyl)propanenitrile: This compound contains an imidazolidinyl group instead of an indole ring.
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile: This compound features a thiazolidinyl group, highlighting the diversity of nitrile-containing heterocycles.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZWCHIEWPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
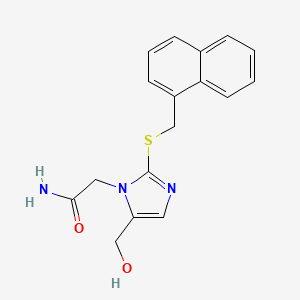
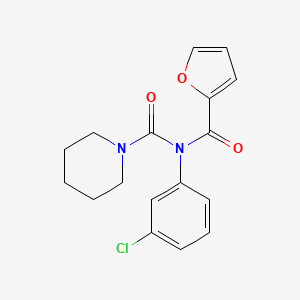
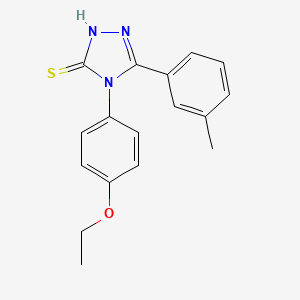
![N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2678405.png)
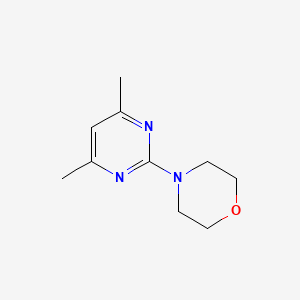
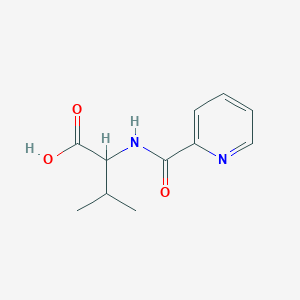
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678413.png)
![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)
![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)

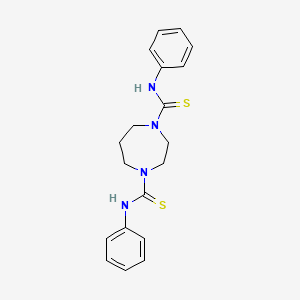
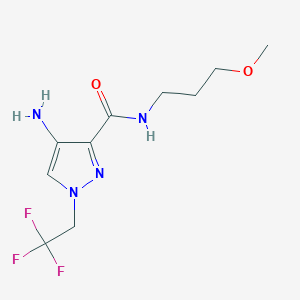
![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)
